molecular formula C13H14BrF3O3 B1442299 Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate CAS No. 779331-60-1

Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate

Cat. No.: B1442299
CAS No.: 779331-60-1
M. Wt: 355.15 g/mol
InChI Key: FDISMUPOSDFKRD-UHFFFAOYSA-N
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Description

Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate: is a chemical compound with the molecular formula C13H14BrF3O3 and a molecular weight of 355.15 g/mol It is characterized by the presence of a tert-butyl ester group, a bromo substituent, and a trifluoromethyl group attached to a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate typically involves the reaction of 2-bromo-4-trifluoromethylphenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromo group in tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

    Oxidation Reactions: The phenoxyacetate moiety can be oxidized under specific conditions to form corresponding phenolic or quinone derivatives.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromo substituent, to yield dehalogenated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

  • Substituted phenoxyacetates
  • Phenolic derivatives
  • Dehalogenated compounds

Scientific Research Applications

Chemistry: Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique substituents make it a valuable building block in medicinal chemistry and material science .

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .

Industry: The compound is used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in polymer chemistry and surface coatings .

Mechanism of Action

The mechanism of action of tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate is primarily based on its ability to undergo various chemical reactions, as described above. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical modifications. For instance, in drug design, the trifluoromethyl group can interact with biological targets through hydrophobic interactions and influence the pharmacokinetic properties of the resulting compounds .

Comparison with Similar Compounds

  • Tert-butyl (2-chloro-4-trifluoromethylphenoxy)acetate
  • Tert-butyl (2-bromo-4-methylphenoxy)acetate
  • Tert-butyl (2-bromo-4-fluorophenoxy)acetate

Comparison: Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate is unique due to the presence of both bromo and trifluoromethyl groups. The trifluoromethyl group imparts increased lipophilicity and metabolic stability, while the bromo group provides a site for further chemical modifications. Compared to its analogs, this compound offers a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses .

Properties

IUPAC Name

tert-butyl 2-[2-bromo-4-(trifluoromethyl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrF3O3/c1-12(2,3)20-11(18)7-19-10-5-4-8(6-9(10)14)13(15,16)17/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDISMUPOSDFKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the general method as outlined in Intermediate 1, starting from 2-bromo-4-(trifluoromethyl)phenol and tert-butyl bromoacetate (Aldrich), the title compound was obtained as a dark orange sticky solid in quantitative yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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